Cas no 87068-75-5 ((2S)-2-(phenylformamido)butanoic Acid)

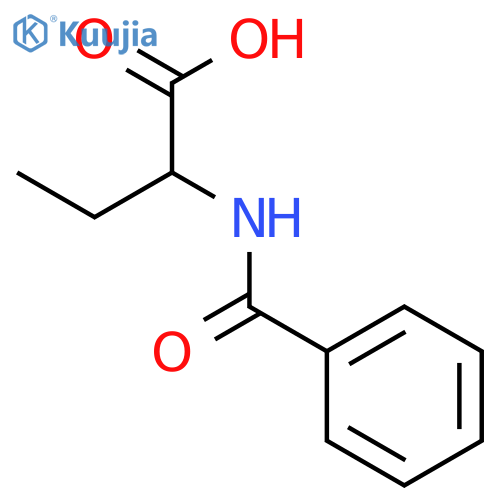

87068-75-5 structure

商品名:(2S)-2-(phenylformamido)butanoic Acid

(2S)-2-(phenylformamido)butanoic Acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-(benzoylamino)-, (2S)-

- (2S)-2-(phenylformamido)butanoic Acid

-

(2S)-2-(phenylformamido)butanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131540-0.5g |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 0.5g |

$656.0 | 2023-11-13 | |

| Enamine | EN300-131540-5.0g |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 5.0g |

$2443.0 | 2023-02-15 | |

| Enamine | EN300-131540-10.0g |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 10.0g |

$3622.0 | 2023-02-15 | |

| Enamine | EN300-131540-2.5g |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 2.5g |

$1650.0 | 2023-11-13 | |

| Aaron | AR01A6UN-1g |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 1g |

$1183.00 | 2025-02-09 | |

| A2B Chem LLC | AV53955-2.5g |

(2S)-2-(Phenylformamido)butanoic acid |

87068-75-5 | 95% | 2.5g |

$2142.00 | 2024-04-19 | |

| 1PlusChem | 1P01A6MB-50mg |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 50mg |

$254.00 | 2025-03-04 | |

| 1PlusChem | 1P01A6MB-5g |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 5g |

$3082.00 | 2024-04-21 | |

| Aaron | AR01A6UN-50mg |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 50mg |

$296.00 | 2025-02-09 | |

| Aaron | AR01A6UN-5g |

(2S)-2-(phenylformamido)butanoic acid |

87068-75-5 | 95% | 5g |

$3385.00 | 2023-12-14 |

(2S)-2-(phenylformamido)butanoic Acid 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

87068-75-5 ((2S)-2-(phenylformamido)butanoic Acid) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 42464-96-0(NNMTi)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬